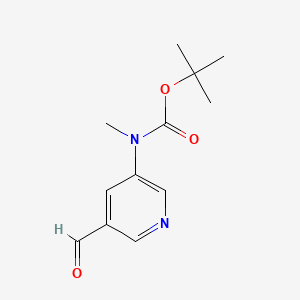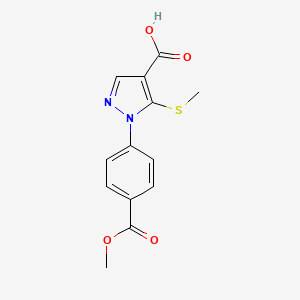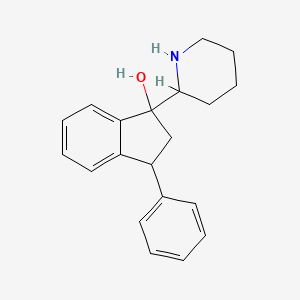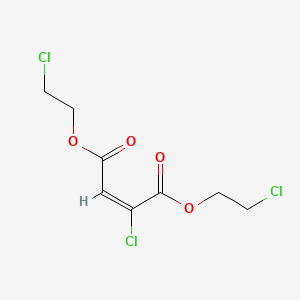
Chloromaleic acid bis(2-chloroethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromaleic acid bis(2-chloroethyl) ester is an organic compound with the molecular formula C_8H_8Cl_2O_4 It is an ester derivative of chloromaleic acid, where the carboxylic acid groups are esterified with 2-chloroethyl alcohol
準備方法
Synthetic Routes and Reaction Conditions
Chloromaleic acid bis(2-chloroethyl) ester can be synthesized through the esterification of chloromaleic acid with 2-chloroethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reactant concentrations, can further optimize the production process.
化学反応の分析
Types of Reactions
Chloromaleic acid bis(2-chloroethyl) ester undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atoms in the 2-chloroethyl groups can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield chloromaleic acid and 2-chloroethyl alcohol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Major Products Formed
Nucleophilic substitution: Products include substituted esters where the chlorine atoms are replaced by nucleophiles.
Hydrolysis: The major products are chloromaleic acid and 2-chloroethyl alcohol.
Oxidation: Oxidation products may include carboxylic acids and other oxidized derivatives.
科学的研究の応用
Chloromaleic acid bis(2-chloroethyl) ester has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It may be used in studies related to enzyme inhibition and protein modification due to its reactive ester groups.
Medicinal Chemistry: The compound’s derivatives could be explored for potential therapeutic applications, including anticancer and antimicrobial agents.
作用機序
The mechanism of action of chloromaleic acid bis(2-chloroethyl) ester involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and oxidation. The ester groups can react with nucleophiles, leading to the formation of substituted products. Additionally, the compound can be hydrolyzed to release chloromaleic acid and 2-chloroethyl alcohol, which may further participate in biochemical pathways.
類似化合物との比較
Similar Compounds
Maleic acid bis(2-chloroethyl) ester: Similar in structure but lacks the chlorine atom on the maleic acid moiety.
Fumaric acid bis(2-chloroethyl) ester: An isomer of maleic acid ester with a trans configuration.
Succinic acid bis(2-chloroethyl) ester: Similar ester structure but derived from succinic acid.
Uniqueness
Chloromaleic acid bis(2-chloroethyl) ester is unique due to the presence of chlorine atoms on both the maleic acid and 2-chloroethyl groups
特性
CAS番号 |
63917-05-5 |
|---|---|
分子式 |
C8H9Cl3O4 |
分子量 |
275.5 g/mol |
IUPAC名 |
bis(2-chloroethyl) (E)-2-chlorobut-2-enedioate |
InChI |
InChI=1S/C8H9Cl3O4/c9-1-3-14-7(12)5-6(11)8(13)15-4-2-10/h5H,1-4H2/b6-5+ |
InChIキー |
XUQCASQMCKGRHJ-AATRIKPKSA-N |
異性体SMILES |
C(CCl)OC(=O)/C=C(\C(=O)OCCCl)/Cl |
正規SMILES |
C(CCl)OC(=O)C=C(C(=O)OCCCl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



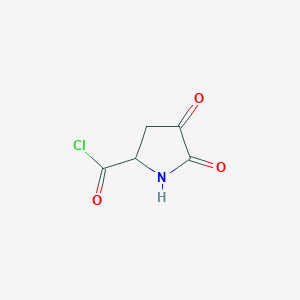
![2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid](/img/structure/B13942010.png)
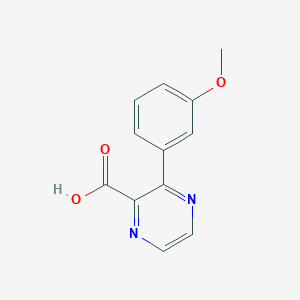
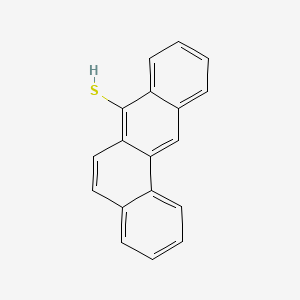
![Benzoic acid, 5-bromo-2-[[[[2-(4-chlorophenoxy)acetyl]amino]thioxomethyl]amino]-](/img/structure/B13942025.png)
![1-Chloro-8-(3,4-dimethylphenoxymethyl)-3-ethyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B13942031.png)
